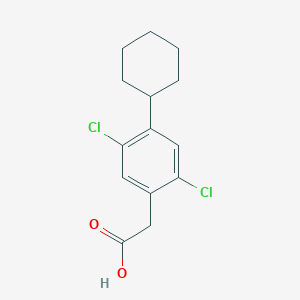
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid, also known as DCPA, is a herbicide commonly used to control weeds in crops such as soybeans, cotton, and corn. It belongs to the family of phenoxy herbicides and functions by inhibiting the growth of broadleaf weeds. DCPA has been used for over 50 years, and its safety and efficacy have been extensively studied.
Mecanismo De Acción
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid functions by inhibiting the growth of broadleaf weeds. It does this by interfering with the synthesis of plant hormones called auxins, which are essential for plant growth and development. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid disrupts the transport of auxins within the plant, leading to stunted growth and eventual death of the weed.
Efectos Bioquímicos Y Fisiológicos
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, with no significant accumulation in tissues. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been shown to have no mutagenic or carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is its low toxicity to mammals, making it a safe compound to work with in laboratory studies. However, its effectiveness is limited to broadleaf weeds, and it may not be suitable for use in all crop systems. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has a relatively short half-life in soil, meaning that repeated applications may be necessary to maintain weed control.
Direcciones Futuras
Future research on (2,5-Dichloro-4-cyclohexylphenyl)acetic acid could focus on its potential as a fungicide and insecticide, as well as its use in combination with other herbicides to enhance weed control. In addition, studies could investigate the effects of repeated applications of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid on soil health and microbial populations. Finally, research could be conducted on the development of new formulations of (2,5-Dichloro-4-cyclohexylphenyl)acetic acid that are more effective and environmentally friendly.
Métodos De Síntesis
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid is synthesized by the reaction of cyclohexylmagnesium bromide with 2,5-dichlorobenzoyl chloride, followed by hydrolysis of the resulting intermediate. The final product is a white crystalline solid with a melting point of 96-97°C.
Aplicaciones Científicas De Investigación
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and morning glory. (2,5-Dichloro-4-cyclohexylphenyl)acetic acid is also used as a reference compound in the development of new herbicides. In addition, (2,5-Dichloro-4-cyclohexylphenyl)acetic acid has been studied for its potential as a fungicide and insecticide.
Propiedades
Número CAS |
13376-40-4 |
|---|---|
Nombre del producto |
(2,5-Dichloro-4-cyclohexylphenyl)acetic acid |
Fórmula molecular |
C14H16Cl2O2 |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
2-(2,5-dichloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-11(9-4-2-1-3-5-9)13(16)6-10(12)7-14(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
Clave InChI |
NTYFWSQPZNEZFR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C(=C2)Cl)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



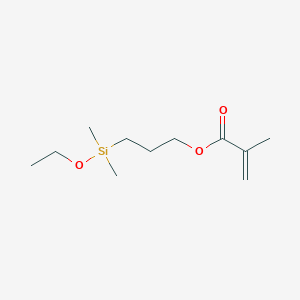
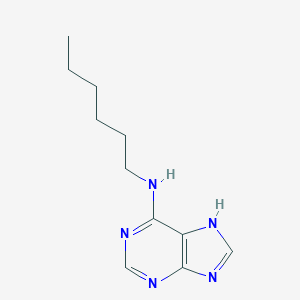

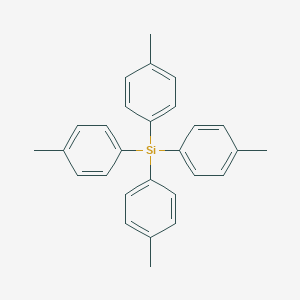
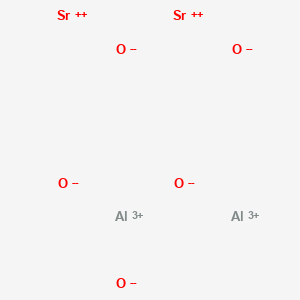
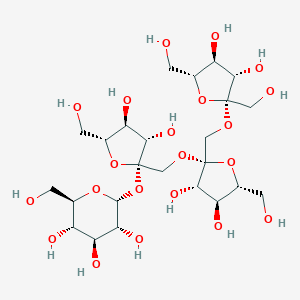
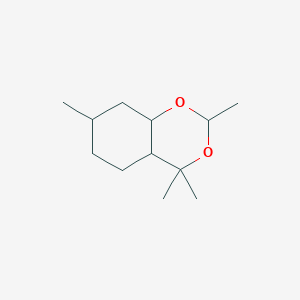
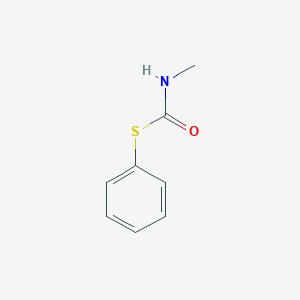
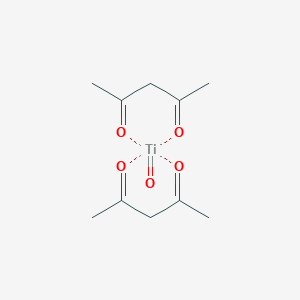
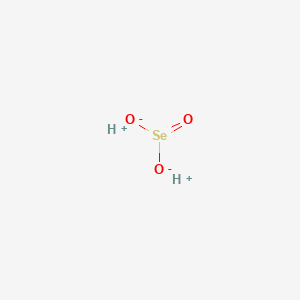
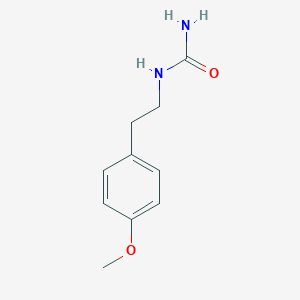

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
